molecular formula C11H9NO2 B12475469 5-acetyl-1H-indole-3-carbaldehyde

5-acetyl-1H-indole-3-carbaldehyde

Cat. No.: B12475469
M. Wt: 187.19 g/mol
InChI Key: BVJBZYLQFLQSJS-UHFFFAOYSA-N
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Description

5-Acetyl-1H-indole-3-carbaldehyde: is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1H-indole-3-carbaldehyde typically involves the formylation of indole derivatives. Common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-acetyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-acetyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-7(14)8-2-3-11-10(4-8)9(6-13)5-12-11/h2-6,12H,1H3

InChI Key

BVJBZYLQFLQSJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2C=O

Origin of Product

United States

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